molecular formula C25H22N2O3 B6004231 N-(2,5-dimethoxyphenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide CAS No. 6098-07-3

N-(2,5-dimethoxyphenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide

Cat. No.: B6004231
CAS No.: 6098-07-3
M. Wt: 398.5 g/mol
InChI Key: SCLPZASGAOAIIC-UHFFFAOYSA-N
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Description

The compound “N-(2,5-dimethoxyphenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and materials science .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It’s likely that the compound could undergo reactions typical of quinolines and amides .

Mechanism of Action

Target of Action

The compound N-(2,5-dimethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide is a derivative of the 2C family of phenethylamines . It is known to exhibit high binding affinity for serotonin 5-HT2A/C and 5-HT1A receptors . These receptors are primarily found in the brain and are involved in various neurological and physiological processes.

Mode of Action

The compound acts as a potent agonist of the serotonin 5-HT2A receptor . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound’s interaction with the 5-HT2A receptor triggers a series of biochemical reactions that lead to its psychoactive effects .

Biochemical Pathways

Upon activation of the 5-HT2A receptor, the compound affects various biochemical pathways. It is known that activation of the 5-ht2a receptor can lead to the release of various neurotransmitters such as dopamine, serotonin, and glutamate .

Pharmacokinetics

It is known that the compound is extensively metabolized, with a hepatic extraction ratio of 080 . The metabolism of the compound is catalyzed by various cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes .

Result of Action

The compound’s action on the 5-HT2A receptor results in various molecular and cellular effects. These effects include visual and auditory hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, excited delirium, and sympathomimetic signs such as mydriasis, tachycardia, hypertension, hyperthermia, and diaphoresis . In severe cases, it can lead to rhabdomyolysis, disseminated intravascular coagulation, hypoglycemia, metabolic acidosis, and multiorgan failure .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors These factors can include the presence of other substances, the user’s physiological state, and the method of administration.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dimethoxyphenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide in lab experiments is its high potency and selectivity for the AMPA receptor, which allows for precise manipulation of this receptor in neuronal circuits. However, one limitation is that this compound is not specific to the AMPA receptor, and can also bind to other glutamate receptors such as kainate receptors. This can complicate the interpretation of experimental results, and requires careful control experiments to ensure that the effects observed are due to the specific blockade of the AMPA receptor.

Future Directions

There are several future directions for research on N-(2,5-dimethoxyphenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide and the AMPA receptor. One area of interest is the role of the AMPA receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been suggested that dysfunction of the AMPA receptor may contribute to the pathogenesis of these diseases, and that drugs targeting this receptor may have therapeutic potential. Another area of interest is the development of more selective AMPA receptor antagonists, which could help to overcome the limitations of this compound and provide a more precise tool for studying the role of the AMPA receptor in neuronal circuits.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its effects on the central nervous system. As a non-competitive antagonist of the AMPA receptor, this compound has been used to investigate the role of this receptor in synaptic plasticity, learning and memory, and neurodegenerative diseases. While this compound has some advantages as a research tool, such as its high potency and selectivity, it also has limitations that need to be taken into account when interpreting experimental results. Future research on this compound and the AMPA receptor will likely focus on developing more selective antagonists and exploring the therapeutic potential of these drugs in neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(2,5-dimethoxyphenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide involves several steps, starting with the reaction of 2,5-dimethoxybenzaldehyde with 3-methyl-2-phenyl-4-quinolinecarboxylic acid to form the corresponding imine. This imine is then reduced with sodium borohydride to give the desired product, this compound.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has been widely used in scientific research to study the role of the AMPA receptor in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the AMPA receptor, and has been used to investigate the role of this receptor in synaptic plasticity, learning and memory, and neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-16-23(25(28)27-21-15-18(29-2)13-14-22(21)30-3)19-11-7-8-12-20(19)26-24(16)17-9-5-4-6-10-17/h4-15H,1-3H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLPZASGAOAIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362323
Record name ST50919609
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6098-07-3
Record name ST50919609
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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